![molecular formula C7H5BrIN3 B2440817 5-bromo-7-iodo-1H-indazol-3-amine CAS No. 1935186-93-8](/img/structure/B2440817.png)
5-bromo-7-iodo-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-7-iodo-1H-indazol-3-amine is a compound with the molecular formula C7H5BrIN3 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of 5-bromo-7-iodo-1H-indazol-3-amine is 337.95 . The InChI code for this compound is 1S/C7H5BrIN3/c8-3-1-4-6 (5 (9)2-3)11-12-7 (4)10/h1-2H, (H3,10,11,12) .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
5-bromo-7-iodo-1H-indazol-3-amine is a pale-yellow to yellow-brown solid .Scientific Research Applications
Anticancer Activity
Indazole derivatives, including 5-bromo-7-iodo-1H-indazol-3-amine, have shown promising anticancer activity . For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
Antihypertensive Properties
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including antihypertensive properties .
Antidepressant Properties
Indazole compounds have also been used in the development of antidepressant drugs .
Anti-inflammatory Properties
Indazole compounds have shown potential as anti-inflammatory agents .
Antibacterial Properties
Indazole compounds have been used in the development of antibacterial agents .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
HIV Treatment
7-Bromo-4-chloro-1H-indazol-3-amine, a similar compound to 5-bromo-7-iodo-1H-indazol-3-amine, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
Antiproliferative Activity
3-amino-1H-indazole-1-carboxamides, which are similar to 5-bromo-7-iodo-1H-indazol-3-amine, have shown interesting antiproliferative activity . They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been reported to have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targeted in the treatment of diseases such as cancer .
Mode of Action
It’s known that indazole derivatives can affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . The compound’s interaction with its targets leads to changes in the cell cycle and apoptosis, which can result in the inhibition of tumor growth .
Biochemical Pathways
It’s known that indazole derivatives can affect the p53/mdm2 pathway . This pathway plays a crucial role in regulating the cell cycle and apoptosis, and its disruption can lead to the inhibition of tumor growth .
Result of Action
The result of the action of 5-bromo-7-iodo-1H-indazol-3-amine is the inhibition of tumor growth. This is achieved through the compound’s interaction with its targets, leading to changes in the cell cycle and apoptosis . For instance, one of the indazole derivatives exhibited a promising inhibitory effect against the K562 cell line .
Future Directions
properties
IUPAC Name |
5-bromo-7-iodo-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPYZLHZBATMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NN2)N)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-iodo-1H-indazol-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.